molecular formula C8H13NO4 B1295401 Diethyl aminomethylenemalonate CAS No. 6296-99-7

Diethyl aminomethylenemalonate

Cat. No.: B1295401
CAS No.: 6296-99-7
M. Wt: 187.19 g/mol
InChI Key: WDTWMEZMHUEZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl aminomethylenemalonate is an organic compound with the chemical formula C8H13NO4. It is widely used in organic synthesis as a donor of C3 units lacking gradient. This compound is known for its versatility in various chemical reactions and its applications in the synthesis of drugs, pesticides, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl aminomethylenemalonate can be synthesized through the following steps:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Diethyl aminomethylenemalonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

    Condensation Reactions: It is involved in condensation reactions to form more complex organic compounds.

    Cyclization Reactions: It can undergo cyclization to form cyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Catalysts such as acids or bases are often used to facilitate condensation reactions.

    Solvents: Organic solvents like ethanol or methanol are commonly used in these reactions.

Major Products: The major products formed from these reactions include various substituted malonates, cyclic compounds, and other complex organic molecules .

Scientific Research Applications

Diethyl aminomethylenemalonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl aminomethylenemalonate involves its ability to act as a donor of C3 units in various chemical reactions. It interacts with nucleophiles and electrophiles to form new chemical bonds, leading to the synthesis of more complex organic molecules. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

    Diethyl Malonate: Similar in structure but lacks the aminomethylene group.

    Diethyl Methylene Malonate: Contains a methylene group instead of an aminomethylene group.

Uniqueness: Diethyl aminomethylenemalonate is unique due to its aminomethylene group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

diethyl 2-(aminomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTWMEZMHUEZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280580
Record name Diethyl (aminomethylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-99-7
Record name 6296-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (aminomethylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To diethyl ethoxymethylenemalonate (50.13 g, 0.232 mmol), cooled to −20° C. under nitrogen, was added a 2.0 M solution of ammonia in ethanol (232 ml, 0.464 mmol) and the resulting solution was stirred at room temperature overnight. The solution was then evaporated in vacuo to give a quantitative yield of the title compound as a cream solid; 1H NMR (360 MHz, CDCl3) 5 1.28 (3H, t, J 7.1 Hz), 1.35 (3H, t, J 7.1 Hz), 4.19 (2H, q, J 7.1 Hz), 4.26 (2H, q, J 7.1 Hz), 5.68 (1H, br s), 8.11 (1H, dd), 8.69 (1H, br s).
Quantity
50.13 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
232 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-trifluoromethylaniline (3.91 g) and diethyl ethoxymethylenemalonate (4.0 mL) is heated at 190° C. for 2 h and is then diluted with diphenyl ether (30 mL). The mixture is allowed to cool to rt, filtered, and the white solid is washed with hexane (2×10 mL) to afford 1.632 g of the diethyl amino-methylenemalonate. The resulting intermediate (2.63 g) is suspended in diphenyl ether (30 mL) and heated to reflux with a Dean-Stark trap for 3 h. The mixture is allowed to cool to rft and is then poured into hexane (50 mL). The solid is filtered and then washed with hexane (20 mL) and hexane/diethyl ether (1/1, 20 mL) to afford 1.273 g of the quinolinecarboxylate ethyl ester. Te he ester (4 00 mg) and 4-chlorobenzylamine (1.52 mL) are heated at 190° C. for 1 h. The resulting mixture is diluted with toluene (4 mL), allowed to cool to rt, and then poured into hexane (50 mL). The solvent is decanted and the remaining oil is crystallized (acetic acid, water) to afford 285 mg of the title compound as a brown solid.
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl aminomethylenemalonate
Reactant of Route 2
Diethyl aminomethylenemalonate
Reactant of Route 3
Reactant of Route 3
Diethyl aminomethylenemalonate
Reactant of Route 4
Reactant of Route 4
Diethyl aminomethylenemalonate
Reactant of Route 5
Diethyl aminomethylenemalonate
Reactant of Route 6
Reactant of Route 6
Diethyl aminomethylenemalonate
Customer
Q & A

Q1: What is the typical reaction pathway of Diethyl aminomethylenemalonate with ethyl acetoacetate?

A1: While previous literature suggested a reaction pathway leading to γ-pyridone derivatives, recent research [] demonstrates that this compound reacts with ethyl acetoacetate in the presence of anhydrous hydrogen chloride to yield α-pyridone derivatives. This finding highlights an important correction to the established understanding of this reaction pathway.

Q2: Can this compound undergo self-condensation?

A2: Yes, research indicates that this compound exhibits a strong tendency to undergo self-condensation under the influence of anhydrous hydrogen chloride []. This reaction leads to the formation of 5-ethoxycarbonyl-2-pyridone, a finding that further emphasizes the reactivity of this compound.

Q3: What is a more efficient method for synthesizing 2,3-disubstituted 4-pyridone derivatives using this compound?

A3: A recent study [] suggests a three-step synthesis as a more convenient route to 2,3-disubstituted 4-pyridone derivatives:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.